molecular formula C19H13FN2O3S B2696672 4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921911-84-4

4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2696672
CAS No.: 921911-84-4
M. Wt: 368.38
InChI Key: PSJUEJYSNSSGBX-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound featuring a benzofuran-thiazole core structure, designed for research applications in medicinal chemistry and drug discovery. This compound belongs to a class of molecules known for a wide spectrum of biological activities, largely attributed to the thiazole ring, which is a recognized biologically active scaffold present in numerous FDA-approved drugs . The specific structural motif of an N-(thiazol-2-yl)benzamide analog is of significant scientific interest, as related compounds have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists function as negative allosteric modulators, potentially providing valuable research tools for elucidating the poorly understood physiological functions of ZAC in the central nervous system and peripheral tissues . Furthermore, structurally similar compounds containing the thiazole ring have demonstrated promising antimicrobial and antifungal properties in scientific studies, expanding the potential research applications of this chemical class . Researchers can utilize this compound to explore its mechanism of action, perform structure-activity relationship (SAR) studies, and screen for various pharmacological activities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3S/c1-24-14-6-7-16-12(8-14)9-17(25-16)15-10-26-19(21-15)22-18(23)11-2-4-13(20)5-3-11/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJUEJYSNSSGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the benzofuran moiety. The final step involves the introduction of the fluoro group and the formation of the benzamide linkage. Common reagents used in these reactions include thionyl chloride, methoxybenzofuran, and fluoroaniline. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to 4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide. Research indicates that thiazole derivatives exhibit promising antiviral activity against a range of viruses, including HIV and influenza. For instance, certain thiazole-based compounds have demonstrated efficacy in inhibiting the replication of HIV-1 in heavily infected cells, showing significant reductions in viral load at concentrations as low as 4 μg/mL .

Cancer Therapy

The compound has also been investigated for its potential as an anticancer agent. Benzamide derivatives have been shown to act as inhibitors of RET kinase, which is implicated in various cancers. For example, a study on substituted benzamide derivatives revealed that specific modifications could enhance their potency against RET kinase, making them promising candidates for cancer therapy . The structure of this compound suggests it may share similar mechanisms of action.

Molecular Design and Synthesis

The synthesis of this compound involves strategic molecular design aimed at enhancing biological activity while minimizing toxicity. The incorporation of specific functional groups has been shown to significantly influence the compound's bioactivity and pharmacokinetic properties. For instance, the presence of fluorine atoms can enhance metabolic stability and binding affinity to biological targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Studies have indicated that modifications at the thiazole and benzamide moieties can lead to variations in biological activity. For example, substituting different groups on the benzene ring has been linked to improved inhibitory effects against specific enzymes involved in viral replication and cancer progression .

Case Studies

Several case studies have documented the effectiveness of thiazole and benzamide derivatives in clinical settings:

Study Compound Target Outcome
Chen et al. (2020)Thiazole DerivativeHIVSignificant reduction in viral load at 4 μg/mL
Fonseca et al. (2016)Benzamide DerivativeRET KinaseHigh potency observed in ELISA assays
MDPI Study (2024)Various Thiazole DerivativesInfluenza VirusNotable antiviral activity against multiple strains

These case studies illustrate the potential of compounds related to this compound in therapeutic applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring and benzofuran moiety are known to interact with enzymes and receptors, modulating their activity. The fluoro group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of kinases or modulation of neurotransmitter receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs vary primarily in substituents on the thiazole and benzamide moieties, leading to divergent pharmacological and physicochemical profiles. Below is a comparative analysis:

Compound Key Substituents Molecular Weight Biological Activity Key Findings
4-Fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (Target) 5-Methoxy-1-benzofuran-2-yl (thiazole), 4-fluoro (benzamide) 328.36 (calculated) Potential mGluR1 antagonist (inferred from analogs) Benzofuran enhances metabolic stability and π-π interactions; methoxy group improves solubility .
4-Fluoro-N-[4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl]-N-methylbenzamide Pyrimidinyl (thiazole), N-methyl (benzamide) 412.46 Orally active mGluR1 antagonist High receptor affinity (IC₅₀ = 12 nM); 90% oral bioavailability in rats. Pyrimidine substituent critical for binding .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxy (benzamide), 4-methylphenyl (thiazole) 361.44 Plant growth modulation (129.23% activity vs. control) Phenoxy group increases hydrophobicity; lacks fluorination, reducing electrophilicity .
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-Methylphenyl, 5-phenyl (thiazole), 4-methoxy (benzamide) 399.47 Unspecified (structural analog) Methoxy group enhances solubility but reduces metabolic stability compared to fluoro analogs .
4-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 5-Methyl, 4-phenyl (thiazole), 4-fluoro (benzamide) 297.34 Unspecified (structural analog) Simplified substituents reduce steric hindrance; lower molecular weight may improve permeability .

Pharmacological and Physicochemical Insights

Substituent Impact on Target Binding The pyrimidinyl-isopropylamino group in the mGluR1 antagonist analog confers high receptor affinity due to hydrogen bonding with residues like Thr815 and Pro756 in mGluR1 . Fluorination at the benzamide para position enhances metabolic stability and electronegativity, a feature shared across active analogs .

The benzofuran-thiazole core requires multi-step synthesis, similar to pyrimidinyl-thiazole analogs, but with distinct intermediates (e.g., benzofuran precursors vs. pyrimidine coupling) .

Biological Activity Divergence Analogs with sulfonamide or phenoxy groups () exhibit plant growth modulation, while pyrimidinyl and benzofuran derivatives target neurological pathways, highlighting substituent-driven selectivity .

Biological Activity

4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety, a benzamide group, and a methoxy-substituted benzofuran. The presence of fluorine and methoxy groups is significant for its biological activity.

Research indicates that compounds with thiazole and benzofuran structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Thiazole derivatives have been reported to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.
  • Antimicrobial Activity : The benzofuran moiety is known for its potential antimicrobial properties, which may enhance the efficacy of the compound against bacterial strains.

Antitumor Activity

A study evaluating various thiazole derivatives found that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups like methoxy exhibited lower IC50 values against human glioblastoma U251 cells compared to standard treatments like doxorubicin .

CompoundIC50 (µg/mL)Cell Line
This compoundTBDU251 (glioblastoma)
Doxorubicin0.5U251

Antimicrobial Activity

In vitro studies have demonstrated that thiazole-containing compounds can exhibit significant antibacterial activity. For example, certain derivatives showed comparable efficacy to standard antibiotics against Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)Bacterial Strain
This compoundTBDS. aureus
Standard Antibiotic20S. aureus

Case Studies

  • Anticancer Studies : A recent investigation focused on the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications at the 5-position of the benzofuran ring significantly increased anticancer potency. The study highlighted the importance of hydrophobic interactions in binding affinity to target proteins involved in cancer progression .
  • Antimicrobial Efficacy : Another study assessed the antibacterial properties of various thiazole derivatives, including those similar to this compound. Results indicated that compounds with methoxy substitutions had enhanced activity against Gram-positive bacteria .

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